Predicted pKa Differentiation Relative to Clioquinol and 8-Hydroxyquinoline
The predicted pKa (most basic) of 5-chloro-7-[(dimethylamino)methyl]quinolin-8-ol is 8.96 ± 0.59, reflecting the base-strengthening effect of the 7-dimethylaminomethyl group . This value is approximately 0.84 log units higher than the experimental pKa of clioquinol (8.12 in 50% aq. EtOH) and lies between that of 8-hydroxyquinoline (pKa ~9.9) [1] and the parent 5-chloro-8-hydroxyquinoline scaffold. The elevated pKa suggests that at physiological pH (~7.4) a larger fraction of the target compound remains protonated, which may influence membrane permeability and metal-chelation pH windows.
| Evidence Dimension | Acid dissociation constant (pKa, most basic site) |
|---|---|
| Target Compound Data | 8.96 ± 0.59 (Predicted) |
| Comparator Or Baseline | Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): 8.12 (experimental, 50% aq. EtOH); 8-Hydroxyquinoline: ~9.9 (experimental, aqueous) |
| Quantified Difference | ΔpKa ≈ +0.84 vs. clioquinol; ΔpKa ≈ −0.94 vs. 8-hydroxyquinoline |
| Conditions | Predicted via ACD/Labs algorithm; experimental comparator values from potentiometric titration in aqueous or mixed-solvent systems |
Why This Matters
Procurement of the wrong 8-hydroxyquinoline analog shifts the protonation equilibrium at physiological pH, potentially altering solubility, passive diffusion, and metal-binding pH dependence in cellular assays.
- [1] 8-Hydroxyquinoline pKa Data. HiMedia Laboratories. CAS 148-24-3. View Source
